molecular formula C16H23N3OS2 B2983126 2-(adamantan-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391864-06-5

2-(adamantan-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2983126
CAS No.: 391864-06-5
M. Wt: 337.5
InChI Key: CEHGKLDQUUXRSX-UHFFFAOYSA-N
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Description

2-(adamantan-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a unique combination of adamantane and thiadiazole moieties The adamantane structure is known for its rigidity and stability, while the thiadiazole ring is recognized for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the adamantane derivative and the thiadiazole ring. The adamantane derivative can be synthesized through a Friedel-Crafts alkylation reaction, while the thiadiazole ring is often prepared via cyclization reactions involving thiosemicarbazides and carboxylic acids. The final step involves coupling the adamantane derivative with the thiadiazole ring under specific reaction conditions, such as using a base like triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted adamantane-thiadiazole compounds .

Scientific Research Applications

2-(adamantan-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The thiadiazole ring may interact with enzymes or proteins, inhibiting their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(adamantan-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of the adamantane and thiadiazole moieties, which confer both stability and biological activity

Properties

IUPAC Name

2-(1-adamantyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS2/c1-2-21-15-19-18-14(22-15)17-13(20)9-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,2-9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHGKLDQUUXRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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